3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol
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Overview
Description
3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol is a complex organic compound characterized by its azo and nitro functional groups. This compound is notable for its vibrant color properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol typically involves a multi-step process The initial step often includes the diazotization of 2-chloro-4,6-dinitroaniline, followed by coupling with a naphthylamine derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise temperature and pH conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural complexity.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro functional groups. The azo group can participate in electron transfer reactions, while the nitro groups can undergo redox reactions. These functional groups interact with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthylamine
- **2-Chloro-4,6-dinitrophenylhydrazine
- **Naphthylamine derivatives with different substituents
Uniqueness
3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol is unique due to its combination of azo, nitro, and diol functional groups, which confer distinct chemical reactivity and applications compared to other similar compounds.
Properties
CAS No. |
69828-87-1 |
---|---|
Molecular Formula |
C19H16ClN5O6 |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
3-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]propane-1,2-diol |
InChI |
InChI=1S/C19H16ClN5O6/c20-15-7-11(24(28)29)8-18(25(30)31)19(15)23-22-17-6-5-16(21-9-12(27)10-26)13-3-1-2-4-14(13)17/h1-8,12,21,26-27H,9-10H2 |
InChI Key |
XDBOSNLBUUIWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCC(CO)O |
Origin of Product |
United States |
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